Cephacetrile ethanolamine salt
CAS No.: 84803-50-9
Cat. No.: VC17119816
Molecular Formula: C15H20N4O7S
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84803-50-9 |
|---|---|
| Molecular Formula | C15H20N4O7S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2-aminoethanol |
| Standard InChI | InChI=1S/C13H13N3O6S.C2H7NO/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;3-1-2-4/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);4H,1-3H2/t9-,12-;/m1./s1 |
| Standard InChI Key | FIUKYWZKCONOFR-WYUVZMMLSA-N |
| Isomeric SMILES | CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |
| Canonical SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity and Nomenclature
Cephacetrile ethanolamine salt (CAS 84803-50-9) is a 1:1 stoichiometric complex formed between cephacetrile and 2-aminoethanol. The parent compound, cephacetrile (CID 91562), is a first-generation cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring, substituted with an acetoxymethyl group at position 3 and a cyanoacetamido moiety at position 7 . The ethanolamine counterion enhances aqueous solubility, making the salt form preferable for parenteral administration.
The IUPAC name is designated as:
(6R,7R)-3-(Acetoxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, compound with 2-aminoethanol (1:1) .
Structural and Physicochemical Properties
The molecular formula of the compound is C₁₅H₂₀N₄O₇S, with a molecular weight of 400.4 g/mol . Key structural features include:
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β-Lactam Core: Essential for binding penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis.
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Acetoxymethyl Group: Enhances stability against esterase-mediated hydrolysis.
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Cyanoacetamido Side Chain: Contributes to broader-spectrum activity compared to earlier cephalosporins.
The 3D conformation, resolved via PubChem’s computational models, reveals a bicyclic system with axial orientation of the cyanoacetamido group, optimizing interactions with bacterial transpeptidases .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O₇S |
| Molecular Weight | 400.4 g/mol |
| CAS Registry Number | 84803-50-9 |
| Solubility | >50 mg/mL in aqueous ethanolamine |
| Stability | Stable at pH 6–8; degrades in acidic conditions |
Spectroscopic and Chromatographic Data
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SMILES Notation:
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N. -
UV-Vis Absorption: λₘₐₓ at 260 nm (attributed to the conjugated β-lactam-cyanoacetamido system).
Synthesis and Manufacturing
Production Methodology
Cephacetrile ethanolamine salt is synthesized via a two-step process:
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Fermentation: Streptomyces clavuligerus cultures produce 7-aminocephalosporanic acid (7-ACA), which is subsequently derivatized with cyanoacetyl chloride to form cephacetrile.
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Salt Formation: Cephacetrile is reacted with 2-aminoethanol in a polar aprotic solvent (e.g., dimethylformamide), yielding the ethanolamine salt with >95% purity after recrystallization .
Quality Control Parameters
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HPLC Purity: ≥98% (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).
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Residual Solvents: <0.1% dimethylformamide (ICH Q3C guidelines).
Mechanism of Action and Pharmacodynamics
Target Engagement
Cephacetrile inhibits bacterial cell wall synthesis by covalently binding to PBPs, particularly PBP 1A/1B and PBP 3 in Escherichia coli and Staphylococcus aureus. This interaction disrupts peptidoglycan cross-linking, leading to osmotic lysis .
Spectrum of Activity
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Gram-Positive Bacteria: MIC₉₀ values range from 0.5–2 μg/mL for S. aureus (methicillin-sensitive strains) and Streptococcus pyogenes.
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Gram-Negative Bacteria: Limited activity against E. coli (MIC₉₀ = 16 μg/mL) and Klebsiella pneumoniae (MIC₉₀ = 32 μg/mL) .
Table 2: In Vitro Susceptibility Data
| Organism | MIC₉₀ (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Streptococcus pneumoniae | 0.5 |
| Escherichia coli | 16.0 |
| Bacteroides fragilis | >64 |
Pharmacokinetics and Clinical Applications
Absorption and Distribution
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Bioavailability: 90–95% following intramuscular injection (peak serum concentration: 25 μg/mL at 1 hour).
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Protein Binding: 65–70%, primarily to albumin.
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Tissue Penetration: Achieves therapeutic concentrations in bone, synovial fluid, and soft tissues .
Metabolism and Excretion
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Hepatic Metabolism: <10% via non-enzymatic degradation of the β-lactam ring.
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Renal Excretion: 85% unchanged in urine within 24 hours (creatinine clearance-dependent).
Resistance Mechanisms and Stability
β-Lactamase-Mediated Hydrolysis
Bacteroides fragilis strains producing metallo-β-lactamases (e.g., IMP-1) hydrolyze cephacetrile’s β-lactam ring, conferring resistance (MIC >64 μg/mL) . These zinc-dependent enzymes cleave the C–N bond of the β-lactam, rendering the antibiotic inactive.
Target Modification
Mutations in pbp4 genes reduce cephacetrile’s affinity for PBPs in Enterococcus faecium, elevating MICs by 8–16-fold .
Clinical and Veterinary Use
Human Medicine
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Indications: Skin/soft tissue infections, streptococcal pharyngitis (off-label).
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Dosage: 1–2 g intramuscularly every 6–8 hours.
Veterinary Applications
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Livestock: Mastitis in dairy cattle (single 500 mg intramammary infusion).
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